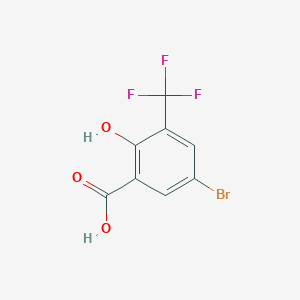

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

CAS No.: 251300-31-9

Cat. No.: VC2060066

Molecular Formula: C8H4BrF3O3

Molecular Weight: 285.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 251300-31-9 |

|---|---|

| Molecular Formula | C8H4BrF3O3 |

| Molecular Weight | 285.01 g/mol |

| IUPAC Name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) |

| Standard InChI Key | RXZMPNQNKZGQAY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br |

Introduction

Chemical Structure and Properties

Molecular Composition

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid core with specific functional group substitutions. The compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position. This particular arrangement of substituents contributes to its unique chemical properties and potential applications.

Structural Analysis

Table 1: Structural Features of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

| Feature | Description | Functional Significance |

|---|---|---|

| Carboxylic Acid Group | Terminal -COOH group | Primary reactive center, contributes to acidity |

| Bromine Substitution | Position 5 on the ring | Increases molecular weight, affects reactivity |

| Hydroxyl Group | Position 2 on the ring | Potential for hydrogen bonding, affects acidity |

| Trifluoromethyl Group | Position 3 on the ring | Enhances lipophilicity, electron-withdrawing effects |

The presence of these functional groups creates a compound with interesting chemical properties. The trifluoromethyl group, being strongly electron-withdrawing, likely influences the electronic distribution within the molecule, potentially affecting the acidity of both the carboxylic acid and the hydroxyl group.

Synthesis Methods

Oxidation of Related Aldehyde

The oxidation of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde represents another potential synthetic route. The synthesis of the precursor aldehyde involves treating 2-hydroxy-3-(trifluoromethyl)benzaldehyde with N-Bromosuccinimide in acetonitrile at 0°C . This reaction has been reported to yield the brominated aldehyde at approximately 66% yield. Subsequent oxidation of this aldehyde using appropriate oxidizing agents could produce the target benzoic acid.

Reaction Conditions and Considerations

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid would likely require careful control of reaction conditions to ensure selectivity and optimal yield. Based on similar reactions:

-

Temperature control would be critical, particularly during the bromination step

-

Inert atmosphere might be necessary to prevent side reactions

-

Purification techniques such as column chromatography would be needed to isolate the pure compound

Chemical Reactivity

Carboxylic Acid Chemistry

As a benzoic acid derivative, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid would be expected to participate in typical carboxylic acid reactions, including:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to alcohols

-

Decarboxylation under appropriate conditions

The presence of the electron-withdrawing trifluoromethyl group would likely enhance the acidity of the carboxylic acid function, potentially making it more reactive in certain contexts.

Hydroxyl Group Reactivity

The hydroxyl group at the 2-position (ortho to the carboxylic acid) presents additional reactive possibilities:

-

Possible intramolecular hydrogen bonding with the carboxylic acid group

-

Potential for esterification or etherification

-

Participation in coordination with metal ions

Bromine Substitution Chemistry

The bromine atom at the 5-position introduces possibilities for further functionalization through various coupling reactions:

-

Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)

-

Nucleophilic aromatic substitution, particularly given the electron-withdrawing trifluoromethyl group

Applications in Research and Industry

Pharmaceutical Applications

The unique structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid makes it potentially valuable in pharmaceutical research. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding affinity in drug candidates. This compound could serve as:

-

A building block for active pharmaceutical ingredients (APIs)

-

A scaffold for medicinal chemistry exploration

-

An intermediate in the synthesis of biologically active compounds

Chemical Research Applications

In the field of chemical research, this compound may find utility as:

-

A reagent for specific transformations

-

A model compound for studying the effects of multiple functional groups on reactivity

-

A precursor for more complex molecular structures

Material Science Applications

The combination of functional groups in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid might make it useful in materials development:

-

Potential component in specialized polymers

-

Possible applications in surface modifications

-

Potential use in electronic materials, given the presence of both halogen and fluorine

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid appear in the literature, each with distinct properties and applications:

Table 2: Comparison of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid with Structural Analogues

Functional Group Effects

The presence of specific functional groups impacts the properties and reactivity of these compounds:

-

The hydroxyl group at the 2-position enhances acidity and provides hydrogen bonding capabilities

-

The trifluoromethyl group increases lipophilicity and affects electronic distribution

-

The bromine substitution enables various coupling reactions and modifications

Research Challenges and Future Directions

Current Research Limitations

Current research on 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid appears limited, with gaps in our understanding of:

-

Optimized synthesis methods with high yields

-

Comprehensive physical and chemical property data

-

Specific applications in pharmaceutical or materials research

Future Research Opportunities

Promising areas for future research include:

-

Development of efficient synthetic routes with improved yields

-

Exploration of the compound's potential in medicinal chemistry

-

Investigation of its utility in materials science

-

Comprehensive characterization of physical, chemical, and biological properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume